Tridodecylmethylammonium iodide

Catalog No.
S651337
CAS No.
29710-98-3
M.F
C37H78IN
M. Wt
663.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tridodecylmethylammonium iodide

CAS Number

29710-98-3

Product Name

Tridodecylmethylammonium iodide

IUPAC Name

tridodecyl(methyl)azanium;iodide

Molecular Formula

C37H78IN

Molecular Weight

663.9 g/mol

InChI

InChI=1S/C37H78N.HI/c1-5-8-11-14-17-20-23-26-29-32-35-38(4,36-33-30-27-24-21-18-15-12-9-6-2)37-34-31-28-25-22-19-16-13-10-7-3;/h5-37H2,1-4H3;1H/q+1;/p-1

InChI Key

JRLISGAUAJZAGL-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCC[N+](C)(CCCCCCCCCCCC)CCCCCCCCCCCC.[I-]

Synonyms

TDMAC, tridodecylmethylammonium, tridodecylmethylammonium chloride, tridodecylmethylammonium iodide

Canonical SMILES

CCCCCCCCCCCC[N+](C)(CCCCCCCCCCCC)CCCCCCCCCCCC.[I-]

Tridodecylmethylammonium iodide (TDMAI, CAS 29710-98-3) is a highly lipophilic, triple-chained quaternary ammonium salt featuring three dodecyl (C12) chains and a single methyl group. Operating as a solid material with a melting point of 106–107 °C, it is primarily procured as a high-performance ion-exchanger for potentiometric sensors, a semi-permanent dynamic coating agent, and a phase-transfer catalyst (PTC) for highly non-polar biphasic systems. Its extreme hydrophobicity ensures near-total retention in polymeric matrices (such as PVC) and organic phases, making it a critical raw material for manufacturing stable ion-selective electrodes (ISEs) and facilitating complex hydrocarbon oxidations where shorter-chain or less lipophilic ammonium salts fail to partition effectively .

Attempting to substitute TDMAI with generic quaternary ammonium salts, such as tetrabutylammonium iodide (TBAI) or even the closely related tridodecylmethylammonium chloride (TDMAC), introduces severe process and performance liabilities. In sensor manufacturing, utilizing TDMAC for iodide-sensing applications requires prolonged, multi-hour aqueous conditioning to exchange the chloride ions for iodide, which introduces baseline drift and batch-to-batch reproducibility issues. Furthermore, substituting TDMAI with shorter-chain or double-chain surfactants (e.g., didodecyldimethylammonium bromide) in capillary electrophoresis or membrane formulations leads to rapid leaching of the active site into the aqueous phase, drastically reducing the operational lifetime and calibration stability of the final analytical device .

Direct Nernstian Response in Iodide-Selective Electrodes

In the formulation of PVC-based ion-selective membranes, the choice of the pre-loaded counterion dictates the immediate usability of the sensor. Membranes formulated with 20% TDMAI, 60% PVC, and 20% plasticizer achieve an ideal Nernstian slope of 59 mV/decade for iodide concentrations ranging from 1.0×10^-5 to 1.0×10^-1 M without the need for prior ion-exchange conditioning. In contrast, utilizing the chloride analog (TDMAC) requires extensive soaking in iodide solutions to displace the chloride, a process that delays sensor readiness and can result in sub-Nernstian initial responses. Furthermore, the TDMAI-based membrane exhibits excellent selectivity, with a selectivity coefficient against chloride of 3×10^-3 [1].

Evidence DimensionNernstian slope and conditioning requirement
Target Compound DataTDMAI (59 mV/decade slope, ready-to-use without ion-exchange conditioning)
Comparator Or BaselineTDMAC (Requires prolonged aqueous KI conditioning to achieve stable iodide response)
Quantified DifferenceElimination of multi-hour conditioning step while maintaining ideal 59 mV/decade sensitivity
Conditions20% active ion-exchanger in PVC/plasticizer membrane, tested in 10^-5 to 10^-1 M iodide solutions

Procuring the iodide-preloaded salt eliminates a time-consuming conditioning step in biosensor manufacturing, directly improving production throughput and out-of-the-box sensor reliability.

Membrane Retention and Leaching Resistance via Triple-Chain Lipophilicity

The operational lifespan of dynamic coatings and polymer membranes is strictly governed by the lipophilicity of the surfactant or ion-exchanger. TDMAI (designated as 3C12MAI in surfactant studies) features three 12-carbon chains, providing massive hydrophobic anchoring compared to double-chained alternatives like dimethyldioctadecylammonium bromide (2C18DAB). When utilized to form semi-permanent bilayer coatings in capillary electrophoresis for inorganic anion analysis, the triple-chained structure of TDMAI resists desorption during hydrodynamic rinsing far better than double-chained or single-chained analogs. This structural advantage prevents the active cationic sites from leaching into the aqueous buffer, maintaining separation efficiencies of up to 26,300 theoretical plates for inorganic anions [1].

Evidence DimensionBilayer coating stability and resistance to desorption
Target Compound DataTDMAI / 3C12MAI (Forms highly stable semi-permanent coatings with up to 26,300 theoretical plates)
Comparator Or Baseline2C18DAB (Double-chained surfactant, higher susceptibility to partial destabilization during rinsing)
Quantified DifferenceSuperior structural retention in dynamic bilayer coatings, preventing rapid baseline degradation
ConditionsCapillary electrophoresis bilayer formation under hydrodynamic rinsing with neutral cyclodextrins

Selecting a triple-chained surfactant drastically extends the operational lifetime of analytical coatings and sensor membranes by preventing aqueous leaching.

Enhanced Organic Phase Partitioning in Phase-Transfer Catalysis

In biphasic catalytic oxidations of hydrocarbons by O2, the efficiency of the phase-transfer catalyst (PTC) depends entirely on its ability to partition the active species deeply into the non-polar organic phase. TDMAI, with its 36-carbon hydrophobic bulk (three C12 chains), exhibits near-total solubility in highly non-polar solvents. When compared to standard industrial PTCs like Aliquat 336 (tricaprylylmethylammonium chloride, primarily C8 chains), TDMAI provides superior lipophilicity. This prevents the catalyst from accumulating at the liquid-liquid interface or partitioning back into the aqueous phase, thereby maximizing the concentration of the active oxidizing complex within the hydrocarbon layer where the reaction occurs [1].

Evidence DimensionOrganic phase partitioning and lipophilicity
Target Compound DataTDMAI (Three C12 chains, extreme lipophilicity for deep hydrocarbon partitioning)
Comparator Or BaselineAliquat 336 / Standard PTCs (Shorter C8 chains, higher interfacial/aqueous affinity)
Quantified DifferenceMaximized organic-phase concentration of the catalyst, preventing interfacial bottlenecking in highly non-polar media
ConditionsBiphasic oxidation of hydrocarbons by O2 using cationic phase-transfer reagents

For chemical manufacturers scaling up non-polar oxidations, TDMAI ensures the catalyst remains entirely in the reaction phase, driving higher conversion rates.

Manufacturing of Iodide-Selective Electrodes (ISEs) and Coupled Biosensors

Due to its pre-loaded iodide counterion and ideal Nernstian response (59 mV/decade), TDMAI is the optimal ion-exchanger for fabricating PVC-based iodide sensors. It is particularly critical in the production of uric acid and glucose biosensors, where immobilized enzymes (like uricase or glucose oxidase) generate hydrogen peroxide that is subsequently quantified via iodide oxidation. Using TDMAI eliminates the need for chloride-to-iodide conditioning required by TDMAC, streamlining device manufacturability[1].

Semi-Permanent Dynamic Coatings in Capillary Electrophoresis

TDMAI's triple-chain architecture provides exceptional resistance to aqueous leaching. It is heavily utilized to form stable, semi-permanent bilayer coatings on the inner walls of silica capillaries. This prevents the adsorption of analytes and reverses electroosmotic flow, enabling highly reproducible separations of inorganic anions without the need to constantly replenish the surfactant in the running buffer [2].

Phase-Transfer Catalysis for Non-Polar Hydrocarbon Oxidation

In industrial biphasic oxidations where the substrate is highly non-polar, standard PTCs often fail to partition effectively. TDMAI is procured as a specialized catalyst to drive O2-mediated hydrocarbon oxidations, as its massive hydrophobic bulk ensures the active catalytic species is drawn entirely into the organic phase, maximizing reaction kinetics and yield[3].

Dates

Last modified: 08-15-2023

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